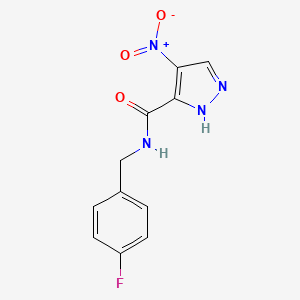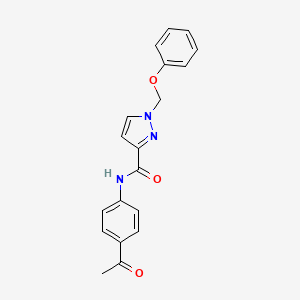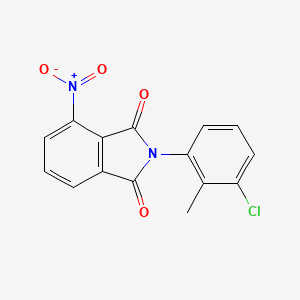![molecular formula C22H18N4O3S B10953823 2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10953823.png)
2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to a class of heterocyclic molecules with a complex structure. Let’s break it down:
- The core scaffold consists of a pyrimidine ring fused with a thieno[3,2-E]triazolo[1,5-C]pyrimidine moiety.
- The furyl group (a five-membered oxygen-containing ring) is attached to the 2-position of the thieno-triazolo-pyrimidine.
- The 4-methoxyphenoxy group is linked to the 5-position of the furyl ring.
- This compound’s intricate structure suggests potential biological activity and interesting properties.
Preparation Methods
- Synthetic routes for this compound are not widely documented, but researchers have explored various strategies.
- One approach involves cyclization of appropriate precursors containing the necessary functional groups.
- Industrial production methods may involve multistep syntheses, purification, and optimization for yield and scalability.
Chemical Reactions Analysis
Oxidation: The furyl and thieno-triazolo-pyrimidine rings may undergo oxidation reactions.
Reduction: Reduction of functional groups (e.g., nitro to amino) could be relevant.
Substitution: Substituents on the phenyl ring may participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major Products: These reactions could yield derivatives with altered pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., kinase inhibitors, antivirals).
Biology: Study its effects on cellular processes (e.g., cell cycle regulation, apoptosis).
Chemical Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors).
Industry: Assess its use in materials science or as a building block for other compounds.
Mechanism of Action
Targets: Identify molecular targets (e.g., kinases, receptors) affected by this compound.
Pathways: Investigate signaling pathways influenced by its binding or activity.
Cellular Effects: Understand how it modulates cell behavior (e.g., growth inhibition, apoptosis).
Comparison with Similar Compounds
Uniqueness: Highlight features that set it apart (e.g., specific substituents, fused rings).
Similar Compounds: Explore related structures (e.g., other pyrimidine derivatives, kinase inhibitors).
Remember that while this compound shows promise, further research is needed to fully unlock its potential.
Properties
Molecular Formula |
C22H18N4O3S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C22H18N4O3S/c1-27-13-5-7-14(8-6-13)28-11-15-9-10-17(29-15)20-24-21-19-16-3-2-4-18(16)30-22(19)23-12-26(21)25-20/h5-10,12H,2-4,11H2,1H3 |
InChI Key |
HOJAOKNXTWEWPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C6=C(S5)CCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-chlorophenoxy)methyl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10953744.png)

![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10953758.png)
![(4Z)-2-(4-bromophenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10953769.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10953772.png)
![4-[3-[(3-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10953780.png)
![N-cyclopentyl-4-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B10953789.png)

![Ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10953802.png)
![N-[2-(undecanoylamino)ethyl]undecanamide](/img/structure/B10953807.png)

![Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10953811.png)
![(2E)-3-(azepan-1-yl)-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10953816.png)
![4-[3-(diethylamino)propyl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10953817.png)
